- Synthesis of novel analogs of acyclovir modified in the side-chain portion by reaction of guanosine with 1,3-dioxolanes, Collection Symposium Series, 1999, 2, 43-46
Cas no 91702-60-2 (N,O-Diacetate Isoacyclovir)
N,O-Diacetate Isoacyclovir structure
Product Name:N,O-Diacetate Isoacyclovir
Número CAS:91702-60-2
MF:C12H15N5O5
Megavatios:309.278002023697
CID:3162289
Update Time:2023-11-22
N,O-Diacetate Isoacyclovir Propiedades químicas y físicas
Nombre e identificación
-
- 2-[(2-acetamido-6-oxo-3H-purin-7-yl)methoxy]ethyl acetate
- UNII-Z2CR400A1J
- N-[7-[[2-(Acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]acetamide (ACI)
- 2-((2-Acetamido-6-hydroxy-7H-purin-7-yl)methoxy)ethyl acetate
- N,O-Diacetate Isoacyclovir
-
- Renchi: 1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)17(5-13-10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20)
- Clave inchi: SJBOYFXLWONEHK-UHFFFAOYSA-N
- Sonrisas: O=C1C2=C(N=CN2COCCOC(C)=O)NC(NC(C)=O)=N1
Atributos calculados
- Calidad precisa: 309.10700
Propiedades experimentales
- PSA: 131.95000
- Logp: 0.67700
N,O-Diacetate Isoacyclovir PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | D103100-10mg |
N,O-Diacetate Isoacyclovir |
91702-60-2 | 10mg |
$ 415.00 | 2023-09-08 | ||
| TRC | D103100-25mg |
N,O-Diacetate Isoacyclovir |
91702-60-2 | 25mg |
$907.00 | 2023-05-18 | ||
| TRC | D103100-50mg |
N,O-Diacetate Isoacyclovir |
91702-60-2 | 50mg |
$ 1535.00 | 2023-09-08 | ||
| TRC | D103100-100mg |
N,O-Diacetate Isoacyclovir |
91702-60-2 | 100mg |
$ 2783.00 | 2023-09-08 | ||
| A2B Chem LLC | AW53954-10mg |
Acetamide,N-[7-[[2-(acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]- |
91702-60-2 | 97% | 10mg |
$244.00 | 2024-07-18 | |
| A2B Chem LLC | AW53954-5mg |
Acetamide,N-[7-[[2-(acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]- |
91702-60-2 | 97% | 5mg |
$160.00 | 2024-07-18 | |
| A2B Chem LLC | AW53954-25mg |
Acetamide,N-[7-[[2-(acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]- |
91702-60-2 | 97% | 25mg |
$410.00 | 2024-07-18 |
N,O-Diacetate Isoacyclovir Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid , Acetic anhydride Solvents: Water
Referencia
- Synthesis of 9-(2-hydroxyethoxymethyl)guanine (acyclovir) from guanosine, Nucleosides & Nucleotides, 1995, 14(3-5), 337-40
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid Solvents: Chlorobenzene
Referencia
- Application of the transpurination reaction to synthesis of acyclic guanosine analogs, Nucleosides & Nucleotides, 1989, 8(4), 529-36
Métodos de producción 4
Condiciones de reacción
Referencia
- Process for preparing 9-[(2-acetoxyethoxy)methyl]-N2-acetylgunanine as a virucide intermediate, Czechoslovakia, , ,
Métodos de producción 5
Condiciones de reacción
Referencia
- Thermal 7-9 transglycosylation of purine nucleosides and their analogs, Nucleic Acids Symposium Series, 1987, 18, 45-8
Métodos de producción 6
Condiciones de reacción
Referencia
- Synthesis of acyclonucleosides of imidazole and purine series, Nucleic Acids Symposium Series, 1986, 17, 5-8
Métodos de producción 7
Condiciones de reacción
Referencia
- Analogs of purine nucleosides. I. Methods for synthesis of 9-(2-hydroxyethoxymethyl)guanine - acycloguanosine, Khimiko-Farmatsevticheskii Zhurnal, 1985, 19(11), 1371-5
Métodos de producción 8
Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; rt → 110 °C; 40 h, 110 °C
Referencia
- Synthesis of Aciclovir related substances, Jingxi Yu Zhuanyong Huaxuepin, 2013, 21(5), 37-39
Métodos de producción 9
Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethyl sulfoxide
Referencia
- A convenient synthesis of 9-[(2-hydroxyethoxy)methyl]guanine (acyclovir) and related compounds, Chemical & Pharmaceutical Bulletin, 1988, 36(3), 1153-7
Métodos de producción 10
Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Chlorobenzene
Referencia
- Preparation of guanine derivatives, Poland, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid ; 20 h, 100 °C
Referencia
- Synthesis and comparative cytostatic activity of the new N-7 acyclic purine nucleoside analogues with natural N-9 regioisomers, Heterocycles, 2005, 65(4), 787-796
Métodos de producción 12
Condiciones de reacción
Referencia
- N-lower alkaneyl guanine derivatives and their uses, Japan, , ,
Métodos de producción 13
Condiciones de reacción
Referencia
- New Analogs of Acyclovir Substituted at the Side Chain, Nucleosides, 2007, 26(8-9), 917-920
Métodos de producción 14
Condiciones de reacción
Referencia
- Regioselective synthesis of acyclovir and its various prodrugs, Synthetic Communications, 2001, 31(9), 1399-1419
Métodos de producción 15
Condiciones de reacción
Referencia
- A Simple Solution to the Age Old Problem of Regioselective Functionalization of Guanine: First Practical Synthesis of Acyclic N9- and/or N7-Guanine Nucleosides Starting from N2,N9-Diacetylguanine, Journal of Organic Chemistry, 1999, 64(13), 4665-4668
Métodos de producción 16
Condiciones de reacción
1.1 Catalysts: Sodium bisulfate Solvents: Toluene ; rt → reflux
1.2 reflux; 10 h, reflux
1.2 reflux; 10 h, reflux
Referencia
- Improvement on synthesis process of acyclovir, Huagong Shengchan Yu Jishu, 2012, 19(2), 9-11
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethyl sulfoxide
Referencia
- Synthesis of nucleosides, Organic Reactions (Hoboken, 2000, 55,
N,O-Diacetate Isoacyclovir Raw materials
- Guanosine
- Guanosine, N-acetyl-,2',3',5'-triacetate
- N2,9-Diacetylguanine
- N2-Acetylguanine
- 9-[(2-Acetoxyethoxy)methyl]-N2-acetylguanine
- 2-Oxa-1,4-butanediol diacetate
N,O-Diacetate Isoacyclovir Preparation Products
N,O-Diacetate Isoacyclovir Literatura relevante
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
91702-60-2 (N,O-Diacetate Isoacyclovir) Productos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Proveedores recomendados
Hubei Cuiyuan Biotechnology Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Shanghai Bent Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Hebei Liye chemical Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Lote